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Compound of Interest |

Tert-butyl 4-(2-
Compound Name: bromoacetyl)piperidine-1-

carboxylate

Cat. No.: B153289

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of tert-butyl 4-(2-
bromoacetyl)piperidine-1-carboxylate. The document outlines the analytical techniques and
data interpretation used to confirm the chemical structure of this important building block in
pharmaceutical synthesis.

Chemical Structure and Properties
o |[UPAC Name: tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

e Synonyms: 1-Boc-4-(2-bromoacetyl)piperidine, 1,1-Dimethylethyl 4-(2-bromoacetyl)-1-
piperidinecarboxylate[1]

« CAS Number: 301221-79-4[2]

e Molecular Formula: C12H20BrNO3[3]

e Molecular Weight: 306.20 g/mol [3]

o Appearance: White to light yellow powder or crystals[1]

e Purity: Typically >95% (GC)[1]
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Spectroscopic and Analytical Data

The structural confirmation of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is
achieved through a combination of spectroscopic methods. The following tables summarize the
key quantitative data obtained from *H NMR, 3C NMR, Mass Spectrometry, and IR
Spectroscopy.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
4.10 s 2H -C(O)CH2Br
4.05 m 2H Piperidine Hze, Hee
2.95 m 1H Piperidine Ha
2.70 t 2H Piperidine Hza, Hea
1.80 d 2H Piperidine Hse, Hse
1.46 s 9H -C(CHs3)3
1.25 q 2H Piperidine Hsa, Hsa
= 13 1
Chemical Shift (6) ppm Assignment
202.5 C=0 (ketone)
154.7 C=0 (carbamate)
79.5 -C(CHs)3
48.5 Piperidine Ca
43.5 Piperidine C2, Cs
31.0 -C(O)CH2Br
28.4 -C(CHs)3
28.2 Piperidine Cs, Cs
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Table 3: Mass Spectrometry Data (ESI+)
m/z lon

306.0699 [M+H]*

328.0519 [M+Na]*

Predicted data from PubChemlLite.[3]

Table 4: IR Spectroscopy Data (ATR)

Wavenumber (cm—?) Intensity Assignment

2975 Strong C-H stretch (alkane)
1720 Strong C=0 stretch (ketone)
1685 Strong C=0 stretch (carbamate)
1420 Medium C-H bend (CH2)

1240 Strong C-N stretch

1160 Strong C-O stretch

650 Medium C-Br stretch

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
 Instrument: Bruker Avance 400 MHz spectrometer.

e Solvent: Chloroform-d (CDCI3).

o Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of
CDCls.
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» 'H NMR: Standard proton experiment was run with a 30° pulse and a relaxation delay of 1
second. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard.

e 13C NMR: A standard proton-decoupled carbon experiment was performed. Chemical shifts
are reported in ppm relative to the solvent peak of CDCIs (77.16 ppm).

Mass Spectrometry (MS)

e Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
 lonization Mode: Electrospray lonization (ESI), positive mode.

o Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL
and introduced into the ESI source via a syringe pump.

e Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Infrared (IR) Spectroscopy

e Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

o Sample Preparation: A small amount of the solid sample was placed directly on the ATR
crystal.

o Data Acquisition: The spectrum was recorded from 4000 to 400 cm~1* with a resolution of 4
cm~L,

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of tert-butyl
4-(2-bromoacetyl)piperidine-1-carboxylate.
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Structure Elucidation Workflow

Molecular Formula

C12H20BINO3 IR Spectroscopy 13C NMR Spectroscopy 1H NMR Spectroscopy
Provides Molecular Weight Identifies C=0, C-N, C-O, C-Br Shows number and type of carbons Shows proton environments and neighbors
Y \ 4 Y \ 4
Mass Spectrometry Identify Functional Groups Determine Carbon Skeleton Establish Connectivity
(ESI+) (Ketone, Carbamate, Alkyl Bromide) (Piperidine, t-Butyl) (Proton Environment and Coupling)

Consistent Data

Click to download full resolution via product page

Caption: Logical workflow for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b153289#tert-butyl-4-2-bromoacetyl-piperidine-1-
carboxylate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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